molecular formula C10H13F2NO2S B5368317 3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide

3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B5368317
M. Wt: 249.28 g/mol
InChI Key: FHHQJFFPHFDFBW-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide is an organic compound with the molecular formula C10H13F2NO2S and a molecular weight of 249.28 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a sulfonamide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-methylpropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(2-methylpropyl)benzenesulfonamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,4-dichloro-N-(2-methylpropyl)benzenesulfonamide: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and applications.

    N-(2-methylpropyl)-4-fluorobenzenesulfonamide:

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQJFFPHFDFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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